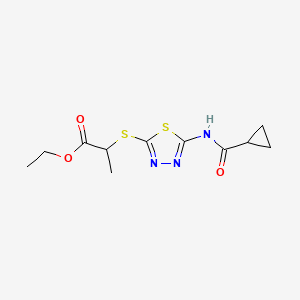

Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Description

Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamido group at the 5-position and a thioether-linked ethyl propanoate side chain at the 2-position.

Properties

IUPAC Name |

ethyl 2-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-3-17-9(16)6(2)18-11-14-13-10(19-11)12-8(15)7-4-5-7/h6-7H,3-5H2,1-2H3,(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUXTUXKASDBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Cyclopropanecarboxamido Group: The cyclopropanecarboxamido group can be introduced through the reaction of the thiadiazole intermediate with cyclopropanecarboxylic acid or its derivatives.

Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, where nucleophiles such as amines or thiols can replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.

Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares the target compound with structurally related 1,3,4-thiadiazole derivatives from the evidence:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups: The cyclopropanecarboxamido group (target compound) likely increases electrophilicity at the thiadiazole core compared to electron-donating groups like cyclohexylamino (compound 3) . Steric Effects: Bulky substituents (e.g., benzylthio in 5h) reduce melting points (133–135°C) compared to smaller groups like methylthio (5f: 158–160°C) .

- Thioether Side Chain: The ethyl propanoate chain in the target compound may enhance solubility in organic solvents compared to phenoxy-acetamide derivatives (e.g., 5e–5m) .

Biological Activity

Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to an ethyl propanoate moiety through a cyclopropanecarboxamide group. The synthesis typically involves:

- Formation of the Thiadiazole Ring : Reacting hydrazine derivatives with carbon disulfide under basic conditions.

- Cyclopropanecarboxamide Introduction : Achieved through an amide coupling reaction using cyclopropanecarboxylic acid.

- Esterification : Linking to the ethyl ester via reaction with an appropriate benzoic acid derivative under acidic conditions.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. This compound has been tested against various bacterial and fungal strains, showing promising results in inhibiting growth.

- Case Study : A study evaluated the antifungal activity of similar thiadiazole derivatives, revealing that compounds with structural similarities to this compound demonstrated moderate to potent antifungal activity against multiple phytopathogenic fungi. For instance, derivatives exhibited inhibition rates ranging from 67% to 89% against certain strains at a concentration of 50 μg/mL .

Anticancer Potential

The compound's mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation. Thiadiazole derivatives have been explored for their ability to interfere with metabolic pathways in cancer cells.

- Research Findings : In vitro studies have shown that certain thiadiazole compounds can inhibit key enzymes involved in cellular metabolism and growth. For example, compounds similar to this compound were found to inhibit succinate dehydrogenase (SDH), an enzyme critical for cellular respiration and energy production in cancer cells .

Data Table: Biological Activities of this compound

| Biological Activity | Test Organism/Target | Concentration (μg/mL) | Inhibition Rate (%) |

|---|---|---|---|

| Antifungal | Physalospora piricola | 50 | 67 - 89 |

| Antifungal | Colletotrichum orbiculare | 50 | 67 - 89 |

| Enzyme Inhibition (SDH) | Succinate Dehydrogenase | - | IC50 = 3.38 μM |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiadiazole derivatives. The presence of specific functional groups can significantly influence their antimicrobial and anticancer activities.

- Thiadiazole Ring : Essential for biological activity; modifications can enhance potency.

- Cyclopropanecarboxamide Group : May contribute to enzyme inhibition mechanisms.

- Ester Linkage : Impacts solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate?

- Methodological Answer : Synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by alkylation or acylation to introduce the cyclopropanecarboxamido and propanoate groups. For example, intermediate 5-amino-1,3,4-thiadiazole-2-thiols can be alkylated with ethyl 2-bromopropanoate under reflux in ethanol, then acylated with cyclopropanecarbonyl chloride in dimethyl sulfoxide (DMSO) at 60–80°C. Purification via recrystallization or column chromatography is recommended .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : To confirm substitution patterns on the thiadiazole ring and ester/amide linkages.

- IR Spectroscopy : To identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for esters/amides, S-H stretches if present).

- Mass Spectrometry (ESI/HRMS) : For molecular ion verification.

- Elemental Analysis : To validate purity and stoichiometry .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound in anticancer research?

- Methodological Answer :

Variation of Substituents : Synthesize analogs with modified cyclopropane (e.g., fluorinated or methylated derivatives) or ester groups (e.g., methyl vs. ethyl propanoate).

Biological Assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC50 values to identify critical substituents.

Computational Docking : Use tools like AutoDock to predict interactions with targets (e.g., tubulin or DNA topoisomerases) .

Q. What experimental strategies can resolve conflicting data in biological activity assays (e.g., cytotoxicity vs. low selectivity)?

- Methodological Answer :

- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM).

- Counter-Screening : Test against non-cancerous cell lines (e.g., HEK293) to assess selectivity.

- Mechanistic Studies : Use flow cytometry (apoptosis/necrosis) or Western blotting (caspase-3 activation) to validate mode of action.

- Reprodubility Checks : Repeat assays in triplicate with blinded analysis .

Q. How can reaction conditions be optimized to improve yield and purity during scale-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (temperature, solvent, catalyst). For example, refluxing in DMF may improve cyclopropanecarboxamido coupling efficiency.

- In Situ Monitoring : Employ HPLC or TLC to track reaction progress and minimize byproducts.

- Green Chemistry Approaches : Replace toxic solvents (e.g., DMSO) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Q. What computational methods predict interactions between this compound and biological macromolecules?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate binding stability in water/lipid bilayers (e.g., GROMACS).

- Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors on the thiadiazole ring) using Schrödinger Suite.

- ADMET Prediction : Use SwissADME to estimate bioavailability and toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.